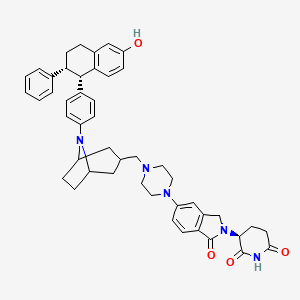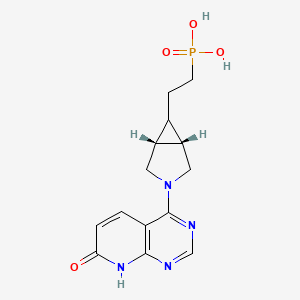![molecular formula C11H7ClF3N3O2 B15135559 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione typically involves multiple steps. One common method starts with the preparation of 2-amino-3-chloro-5-trifluoromethylpyridine, which is then reacted with other intermediates under controlled conditions . The reaction conditions often include the use of solvents like MIBK (methyl isobutyl ketone) and catalysts such as PdCl2dppf .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridines .
科学的研究の応用
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its pharmacological properties.
Industry: It is used in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and pyrroles, such as:
- 2-amino-3-chloro-5-trifluoromethylpyridine
- 3-chloro-5-trifluoromethylpyridine-2-amine
Uniqueness
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group with the pyridine and pyrrole moieties enhances its stability, reactivity, and potential for diverse applications .
特性
分子式 |
C11H7ClF3N3O2 |
|---|---|
分子量 |
305.64 g/mol |
IUPAC名 |
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-5-4-8(19)18(10(5)20)17-7-3-2-6(9(12)16-7)11(13,14)15/h2-4H,1H3,(H,16,17) |
InChIキー |
AWLZJKYMAYUHJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)
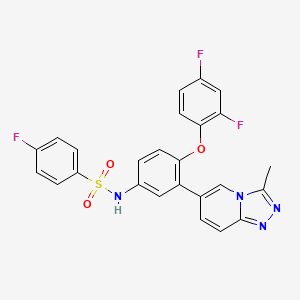
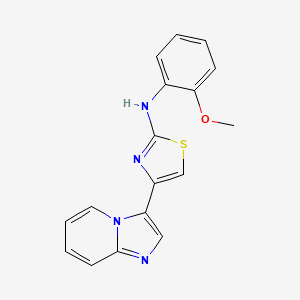
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
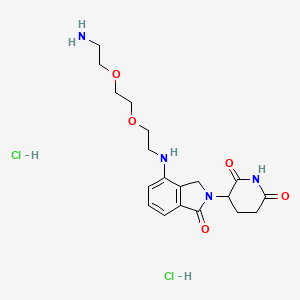
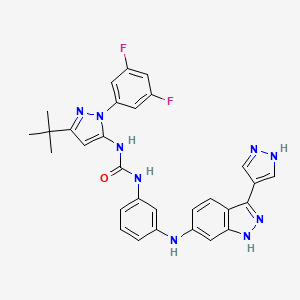
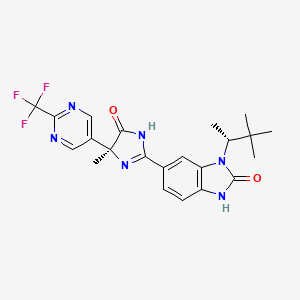
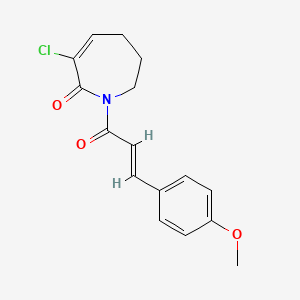
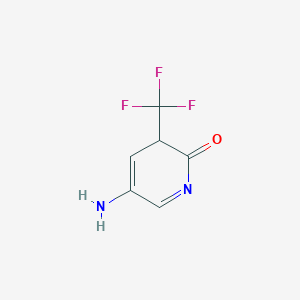
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
